molecular formula C16H16N4O5 B5851927 METHYL 2-[(2-{[6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDENAMINO]OXY}ACETYL)AMINO]BENZOATE

METHYL 2-[(2-{[6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDENAMINO]OXY}ACETYL)AMINO]BENZOATE

Cat. No.: B5851927
M. Wt: 344.32 g/mol
InChI Key: YPJMIMCMPNKZPN-LDADJPATSA-N
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Description

METHYL 2-[(2-{[6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDENAMINO]OXY}ACETYL)AMINO]BENZOATE is a complex organic compound that belongs to the class of benzoxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[(2-{[6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDENAMINO]OXY}ACETYL)AMINO]BENZOATE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[(2-{[6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDENAMINO]OXY}ACETYL)AMINO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

METHYL 2-[(2-{[6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDENAMINO]OXY}ACETYL)AMINO]BENZOATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of METHYL 2-[(2-{[6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDENAMINO]OXY}ACETYL)AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include other benzoxadiazole derivatives and related heterocyclic compounds, such as:

  • 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives
  • 4-Hydroxy-2-quinolones
  • Indole derivatives

Uniqueness

METHYL 2-[(2-{[6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDENAMINO]OXY}ACETYL)AMINO]BENZOATE is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-[[2-[(E)-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylideneamino]oxyacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O5/c1-23-16(22)10-5-2-3-6-11(10)17-14(21)9-24-18-12-7-4-8-13-15(12)20-25-19-13/h2-3,5-6H,4,7-9H2,1H3,(H,17,21)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJMIMCMPNKZPN-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CON=C2CCCC3=NON=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1NC(=O)CO/N=C/2\CCCC3=NON=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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